molecular formula C54H45Cl2P3Ru B7885027 Dichlorotris(triphenylphosphino)ruthenium (II)

Dichlorotris(triphenylphosphino)ruthenium (II)

Cat. No.: B7885027
M. Wt: 958.8 g/mol
InChI Key: WIWBLJMBLGWSIN-UHFFFAOYSA-L
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Description

Significance and Historical Context of Dichlorotris(triphenylphosphine)ruthenium(II) as a Research Subject

The discovery and synthesis of Dichlorotris(triphenylphosphine)ruthenium(II) marked a significant milestone in the field of organometallic chemistry. The complex is readily synthesized by reacting ruthenium trichloride (B1173362) trihydrate with a methanolic solution of triphenylphosphine (B44618). wikipedia.org The first structural determination of this complex was reported decades ago, revealing a five-coordinate ruthenium center. tandfonline.comacs.org

The structure of RuCl₂(PPh₃)₃ has been a subject of extensive research, with X-ray diffraction studies confirming a distorted square-pyramidal geometry. researchgate.netresearchgate.net One of the phenyl groups' hydrogen atoms occupies the sixth coordination site, leading to what is described as an agostic interaction, though this interaction is considered weak. wikipedia.org The differing lengths of the Ruthenium-Phosphorus bonds further highlight the compound's low symmetry. wikipedia.org This structural complexity and its reactivity have made it a fascinating subject for academic investigation.

Role as a Precursor in Ruthenium Coordination Chemistry and Catalysis

Dichlorotris(triphenylphosphine)ruthenium(II) is a highly versatile precursor for a wide array of other ruthenium complexes and catalysts. wikipedia.orgtandfonline.commappes.io The triphenylphosphine ligands in RuCl₂(PPh₃)₃ can be easily substituted by other ligands, allowing for the synthesis of a diverse range of new complexes with tailored properties. wikipedia.org For instance, in the presence of excess triphenylphosphine, it forms RuCl₂(PPh₃)₄, which is a precursor to the Nobel Prize-winning Grubbs' catalysts used in olefin metathesis. wikipedia.orgub.edu

Its role as a precatalyst is extensive, facilitating a multitude of organic transformations including oxidations, reductions, cross-couplings, cyclizations, and isomerizations. wikipedia.orgsynthesiswithcatalysts.comsigmaaldrich.com It is notably used in the Kharasch addition of chlorocarbons to alkenes. wikipedia.orgub.edu Furthermore, RuCl₂(PPh₃)₃ serves as a precatalyst for the hydrogenation of various functional groups such as alkenes, nitro compounds, ketones, and imines. wikipedia.orgsigmaaldrich.com

The catalytic activity of Dichlorotris(triphenylphosphine)ruthenium(II) extends to C-C bond formation through cross-coupling reactions of alcohols via C-H activation, often in the presence of a Lewis acid. wikipedia.org It also catalyzes the oxidation of alkanes to tertiary alcohols and the N-alkylation of amines with alcohols. wikipedia.org The reaction of RuCl₂(PPh₃)₃ with carbon monoxide yields dichloro(dicarbonyl)bis(triphenylphosphine)ruthenium(II), while its reaction with hydrogen in the presence of a base produces the monohydride complex HRuCl(PPh₃)₃. wikipedia.org These transformations underscore its fundamental importance as a starting material in the synthesis of other catalytically active ruthenium species.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ruthenium(2+);triphenylphosphane;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C18H15P.2ClH.Ru/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h3*1-15H;2*1H;/q;;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWBLJMBLGWSIN-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H45Cl2P3Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

958.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15529-49-4
Record name Dichlorotris(triphenylphosphine)ruthenium
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Record name Dichlorotris(triphenylphosphine)ruthenium
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Record name Dichlorotris(triphenylphosphine)ruthenium
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Synthetic Methodologies for Dichlorotris Triphenylphosphine Ruthenium Ii

Established Laboratory Synthetic Routes

The most common and well-established laboratory synthesis of Dichlorotris(triphenylphosphine)ruthenium(II), often abbreviated as RuCl₂(PPh₃)₃, involves the direct reaction of a ruthenium precursor with triphenylphosphine (B44618). wikipedia.orgub.edu The standard procedure utilizes hydrated ruthenium(III) chloride (RuCl₃·xH₂O) and an excess of triphenylphosphine (PPh₃) in a suitable alcohol solvent, typically methanol (B129727) or ethanol (B145695). wikipedia.orgmsu.eduguidechem.com

The synthesis is generally performed under an inert atmosphere, such as argon or nitrogen, to prevent oxidation. guidechem.comfairfield.edu In a typical preparation, ruthenium(III) chloride hydrate (B1144303) is dissolved or suspended in deoxygenated methanol, and a stoichiometric excess of triphenylphosphine is added. msu.edu The mixture is then heated to reflux. msu.edu As the reaction progresses, the color of the solution changes, and the desired product, a chocolate-brown solid, precipitates from the reaction mixture. wikipedia.orgmsu.eduguidechem.com

The reaction can be summarized by the following equation: 2 RuCl₃·3H₂O + 7 PPh₃ → 2 RuCl₂(PPh₃)₃ + OPPh₃ + 2 HCl + 5 H₂O

After refluxing for a sufficient period, typically one hour or until precipitation is complete, the mixture is cooled to room temperature. msu.eduguidechem.com The solid product is then isolated by filtration, washed with solvents like ethanol and ether to remove impurities, and dried under a vacuum. msu.eduguidechem.com This route provides a reliable method for obtaining the crystalline coordination complex. tandfonline.com

Green Chemistry Approaches to Dichlorotris(triphenylphosphine)ruthenium(II) Synthesis

While direct green synthesis routes for Dichlorotris(triphenylphosphine)ruthenium(II) are not extensively documented, significant research has focused on applying green chemistry principles, particularly mechanochemistry, to the synthesis of its derivatives. mdpi.com Mechanochemistry is a branch of chemistry that investigates chemical and physicochemical transformations of substances in all states of aggregation produced by the effect of mechanical energy. mdpi.com This solvent-free or low-solvent approach aligns with the core principles of green chemistry by reducing waste and energy consumption. mdpi.com

Mechanochemical methods, such as manual grinding or ball-milling, have been successfully employed for the high-yield, rapid, and solventless synthesis of various ruthenium complexes starting from Dichlorotris(triphenylphosphine)ruthenium(II). mdpi.comrsc.org For example, a manual grinding protocol has been developed for the sustainable synthesis of ruthenium carboxylate complexes, such as diacetate bis(triphenylphosphine) ruthenium(II) ([Ru(OAc)₂(PPh₃)₂]), from the commercially available RuCl₂(PPh₃)₃ and metal carboxylates. mdpi.com

In this procedure, RuCl₂(PPh₃)₃ is ground in a mortar with a pestle along with an alkali metal carboxylate, such as sodium acetate (B1210297). mdpi.com The reaction proceeds rapidly at room temperature without the need for a solvent, representing a significant improvement over traditional solution-based methods that require refluxing in solvents like t-BuOH. mdpi.com Research has shown that reaction yields increase with grinding time, and the method is applicable to various alkali metal carboxylates, yielding products in the 30% to 80% range. mdpi.com This approach represents an alternative and more environmentally friendly route for producing valuable ruthenium carboxylate precursors from RuCl₂(PPh₃)₃. mdpi.com

The environmental impact and sustainability of these mechanochemical routes for derivatives have been quantitatively assessed using green chemistry metrics like the Environmental Factor (E-factor) and Mass Productivity (MP). mdpi.com The E-factor is defined as the total mass of waste generated per unit mass of product, while Mass Productivity is the reciprocal of the Process Mass Intensity (PMI) and represents the mass of the final product as a percentage of the total mass of materials used in the process.

A direct comparison between the conventional solution synthesis and the mechanochemical grinding route for ruthenium carboxylate complexes derived from RuCl₂(PPh₃)₃ highlights the environmental benefits of the latter. mdpi.com For the synthesis of the acetate complex, the mechanochemical route showed a slightly better E-factor and MP. However, for the benzoate (B1203000) derivative, the improvement was substantially higher. mdpi.com

Below is a data table comparing these sustainability metrics for the two synthetic methods. mdpi.com

Compound SynthesizedSynthetic MethodE-FactorMass Productivity (MP)
[Ru(OAc)₂(PPh₃)₂] Conventional (Solvent)~4~5
[Ru(OAc)₂(PPh₃)₂] Mechanochemical (Grinding)~3~6
Ruthenium Benzoate Derivative Conventional (Solvent)~4~5
Ruthenium Benzoate Derivative Mechanochemical (Grinding)~1~10

These metrics clearly demonstrate that the mechanochemical synthesis of derivatives from Dichlorotris(triphenylphosphine)ruthenium(II) is a more sustainable and efficient alternative to traditional solvent-based methods, particularly in reducing waste generation. mdpi.com

Advanced Structural Elucidation and Characterization of Dichlorotris Triphenylphosphine Ruthenium Ii

Crystallographic Studies of Dichlorotris(triphenylphosphine)ruthenium (II)

The three-dimensional arrangement of atoms in Dichlorotris(triphenylphosphine)ruthenium (II), scientifically represented as [RuCl₂(PPh₃)₃], has been extensively investigated through crystallographic techniques. These studies provide fundamental insights into the compound's molecular structure and solid-state packing.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction has been the principal method for elucidating the precise molecular structure of Dichlorotris(triphenylphosphine)ruthenium (II). This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to determine the arrangement of atoms within the crystal lattice.

Early and subsequent X-ray structure determinations have consistently shown that the compound crystallizes in the monoclinic system. northwestern.edu The analysis of the diffraction data allows for the determination of the unit cell dimensions, which define the repeating unit of the crystal structure. For one of the common polymorphs, the cell dimensions have been reported as a = 18.01 Å, b = 20.22 Å, and c = 12.36 Å, with a β angle of 90.5°. northwestern.eduwikipedia.org These studies confirm that the molecule exists as a discrete monomeric unit in the solid state. northwestern.edu

Polymorphism and Crystalline Modifications (e.g., P2₁/c, P2₁/n, C2/c)

Dichlorotris(triphenylphosphine)ruthenium (II) exhibits polymorphism, meaning it can exist in more than one crystalline form. These different crystalline modifications, or polymorphs, have the same chemical composition but differ in their crystal packing. Several space groups have been identified for this compound, indicating variations in the symmetry of the crystal lattice.

The most commonly cited polymorph crystallizes in the monoclinic space group P2₁/c. northwestern.eduwikipedia.org However, other modifications have also been characterized, including those belonging to the space groups P2₁/n and C2/c. iucr.org The existence of these polymorphs can be influenced by the crystallization conditions, such as the solvent used. For instance, a dichloromethane (B109758) hemisolvate of the complex has been reported to crystallize in the C2/c space group. iucr.org Despite the differences in crystal packing, the fundamental molecular structure of the [RuCl₂(PPh₃)₃] unit remains largely consistent across these polymorphs. iucr.org

Crystallographic Data for Different Polymorphs of Dichlorotris(triphenylphosphine)ruthenium (II)
Polymorph (Space Group)Crystal SystemReference
P2₁/cMonoclinic northwestern.eduwikipedia.org
P2₁/nMonoclinic iucr.org
C2/c (as a dichloromethane hemisolvate)Monoclinic iucr.org

Coordination Geometry Analysis: Distorted Square-Pyramidal Framework

The coordination geometry around the central ruthenium atom in Dichlorotris(triphenylphosphine)ruthenium (II) is a key feature of its structure. X-ray diffraction studies have unequivocally established that the ruthenium(II) center is five-coordinate, adopting a distorted square-pyramidal geometry. northwestern.eduiucr.orgresearchgate.net

The base of the pyramid is formed by two mutually trans chlorine atoms and two trans phosphorus atoms from two of the triphenylphosphine (B44618) ligands. northwestern.edu The apical position is occupied by the phosphorus atom of the third triphenylphosphine ligand. northwestern.edu The distortion from an ideal square-pyramidal geometry is significant. This distortion is partly due to the steric bulk of the triphenylphosphine ligands. Furthermore, a notable feature is the interaction between the ruthenium center and an ortho-hydrogen atom of one of the phenyl rings, which effectively blocks the potential sixth coordination site, trans to the apical phosphine (B1218219) ligand. iucr.orgresearchgate.net This is sometimes described as a weak agostic interaction.

Analysis of Specific Interatomic Distances and Bond Angles (e.g., Ru-P, Ru-Cl)

Detailed analysis of the crystal structure provides precise measurements of the distances between atoms (bond lengths) and the angles between bonds. These parameters offer further insight into the nature of the chemical bonds and the steric environment around the ruthenium center.

A significant finding is the non-equivalence of the ruthenium-phosphorus (Ru-P) bond lengths. The Ru-P bond to the apical triphenylphosphine ligand is consistently found to be shorter than the Ru-P bonds to the basal phosphine ligands. northwestern.edutandfonline.com For example, the apical Ru-P distance has been reported to be approximately 2.23 Å, while the basal Ru-P distances are longer, around 2.374 Å and 2.412 Å. northwestern.eduwikipedia.org This difference is attributed to stronger back-donation from the ruthenium d-orbitals into the orbitals of the apical phosphine ligand. tandfonline.com The two ruthenium-chlorine (Ru-Cl) bond lengths are generally found to be equivalent, with a reported value of approximately 2.387 Å. wikipedia.org The bond angles also deviate from those of an ideal square pyramid, with the P(basal)-Ru-P(basal) angle being approximately 160°, significantly bent from the ideal 180°. researchgate.net

Selected Interatomic Distances for Dichlorotris(triphenylphosphine)ruthenium (II)
BondTypical Length (Å)Reference
Ru-P (apical)~2.230 northwestern.eduwikipedia.org
Ru-P (basal)~2.374 - 2.412 wikipedia.org
Ru-Cl~2.387 wikipedia.org

Spectroscopic Characterization Techniques

Spectroscopic methods are crucial for characterizing Dichlorotris(triphenylphosphine)ruthenium (II), particularly for confirming its identity and probing its structure and behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ³¹P, Multinuclear)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure of Dichlorotris(triphenylphosphine)ruthenium (II) in solution. Both proton (¹H) and phosphorus-31 (³¹P) NMR are commonly employed.

The ³¹P NMR spectrum of this complex is particularly informative. In solution, the triphenylphosphine ligands can undergo chemical exchange. The ³¹P{¹H} NMR spectrum in solvents like chloroform-d (B32938) (CDCl₃) typically shows a singlet, for example at approximately δ 28.94 ppm, indicating that the three phosphine ligands may be chemically equivalent on the NMR timescale due to a rapid dynamic process. rsc.org In other instances, particularly in the solid state or under different solution conditions, distinct signals for the apical and basal phosphine ligands can be observed. For example, a solid-state CP/MAS ³¹P NMR spectrum has shown a peak at δ 42.1 ppm. researchgate.net When dissolved in dichloromethane-d₂, signals for different species in solution, including potentially an isomer at δ 30.6 ppm and free triphenylphosphine, have been recorded. researchgate.net

³¹P NMR Chemical Shift Data for Dichlorotris(triphenylphosphine)ruthenium (II)
ConditionsChemical Shift (δ, ppm)Reference
Solution (CDCl₃)28.94 (singlet) rsc.org
Solid State (CP/MAS)42.1 researchgate.net
Solution (CD₂Cl₂)30.6 (isomer) researchgate.net

Infrared (IR) and UV-Vis Spectroscopy

Spectroscopic techniques are fundamental in elucidating the structural features of Dichlorotris(triphenylphosphine)ruthenium(II). Infrared (IR) spectroscopy is particularly useful for identifying the vibrational modes of the ligands and their coordination to the ruthenium center. The FT-IR spectrum of solid Dichlorotris(triphenylphosphine)ruthenium(II) displays characteristic bands associated with the triphenylphosphine ligands. researchgate.net These spectra are often used to confirm the presence of the phosphine ligands and the absence of other functional groups, such as the strong carbonyl (CO) stretch that appears around 2000 cm⁻¹ in carbonylated derivatives like RuCl₂(CO)(PPh₃)₂. researchgate.net Time-resolved infrared (TRIR) spectroscopy has also emerged as a powerful tool for studying the electronically excited states of ruthenium(II) complexes, allowing for the real-time tracking of nuclear structure evolution upon photoexcitation. nih.gov

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the complex. Ruthenium(II)-polypyridyl complexes are known to absorb light in both the UV and visible regions, with absorption extending up to 550-650 nm depending on the ligand structure. researchgate.net For Dichlorotris(triphenylphosphine)ruthenium(II), electronic transitions contribute to its characteristic chocolate brown color. wikipedia.org Studies on related ruthenium complexes often show a maximum absorbance (λₘₐₓ) associated with metal-to-ligand charge transfer (MLCT) bands. For instance, in certain reactions involving the complex, a λₘₐₓ at 430 nm has been observed. researchgate.net

Solid-State NMR for Immobilized Systems

Investigating Dichlorotris(triphenylphosphine)ruthenium(II) in the solid state, particularly when immobilized on a support material, necessitates the use of advanced characterization techniques like solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org This method provides detailed information about the local environment of the atomic nuclei (e.g., ³¹P, ¹³C, ²H) within the complex and its interaction with the support surface, such as mesoporous silica (B1680970).

Solid-state NMR is crucial for confirming the integrity of the complex upon immobilization and for studying the dynamics of the ligands. For example, ²H solid-state NMR has been effectively used to study ruthenium hydride and dihydrogen complexes, which serve as models for hydrogen species on ruthenium nanoparticles. nih.gov In these studies, the analysis of deuterium (B1214612) quadrupolar coupling constants (Q(cc)) and asymmetry parameters provides detailed information about the electronic environment and mobility of deuterons bound to the metal center. nih.gov Such approaches can be extended to immobilized Dichlorotris(triphenylphosphine)ruthenium(II) systems to probe ligand dynamics and interactions with the support material.

Theoretical and Computational Investigations of Dichlorotris(triphenylphosphine)ruthenium (II)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate details of the geometric and electronic structure of transition metal complexes like Dichlorotris(triphenylphosphine)ruthenium(II). core.ac.ukucl.ac.uk DFT allows for the calculation of a wide range of molecular properties, providing a close connection between theory and experimental observations. core.ac.ukscispace.com

Density Functional Theory (DFT) Studies of Geometric and Electronic Structure

DFT studies have been employed to compute the structure and substitution energies of Dichlorotris(triphenylphosphine)ruthenium(II). tandfonline.comresearchgate.net These calculations are critical for understanding the nature of the bonding, the relative stability of different isomers, and the mechanisms of reactions it participates in. tandfonline.comrsc.org

Functional Validation and Basis Set Optimization

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. core.ac.ukrsc.org For complex molecules like Dichlorotris(triphenylphosphine)ruthenium(II), it is essential to validate these choices against experimental data. researchgate.netresearchgate.net

A detailed study evaluated ten different DFT functionals to find the most accurate methods for describing the geometry of [RuCl₂(PPh₃)₃]. tandfonline.comresearchgate.netingentaconnect.com The results indicated that no single functional was optimal for all geometric parameters.

Bond Lengths: The PBE0 functional provided the best agreement with experimental bond lengths. tandfonline.comresearchgate.netingentaconnect.com

Bond Angles: The MN12-L functional yielded the most accurate results for bond angles. tandfonline.comresearchgate.netingentaconnect.com

Bond Dissociation Energies: The M06-L functional was found to be the most suitable for calculating the Ru-P bond dissociation energies. tandfonline.comresearchgate.netingentaconnect.com

The choice of basis set is also critical. For ruthenium complexes, effective core potentials (ECPs) like LANL2DZ or the Stuttgart-Dresden (SDD) pseudopotential are often used for the ruthenium atom to account for relativistic effects, while Pople-style (e.g., 6-31G*) or Ahlrichs-style (e.g., Def2-SVP) basis sets are used for the lighter atoms. rsc.orgmdpi.comacs.org

Analysis of Bond Lengths, Bond Angles, and Bond Dissociation Energies (e.g., Ru-P)

DFT calculations provide precise values for key structural parameters. The geometry of Dichlorotris(triphenylphosphine)ruthenium(II) is a distorted square pyramid. tandfonline.comresearchgate.net A significant finding from computational studies is the non-equivalence of the three Ru-P bonds. The apical Ru-P bond is considerably shorter and stronger than the two basal Ru-P bonds, which themselves are not equivalent. tandfonline.comresearchgate.nettandfonline.com This is attributed to the apical PPh₃ ligand interacting with a ruthenium orbital that has a high d-character, which enhances back-donation from the metal to the ligand. tandfonline.comresearchgate.nettandfonline.com This strong back-donation leads to a shorter, tighter bond. tandfonline.comresearchgate.net

The table below summarizes experimental and DFT-calculated bond lengths for the coordination sphere of the complex.

BondExperimental Bond Length (Å)
Ru-P(apical)2.212
Ru-P(basal 1)2.356
Ru-P(basal 2)2.433
Ru-Cl2.387

Data sourced from computational studies benchmarked against X-ray diffraction data. tandfonline.com

Bond dissociation energy (BDE) calculations quantify the strength of the Ru-P bonds. The energy required to dissociate each of the three triphenylphosphine ligands varies significantly, further highlighting their non-equivalence. researchgate.netresearchgate.net The M06-L functional has been identified as providing the most reliable BDE values. tandfonline.comingentaconnect.com

The following table presents the Ru-P bond dissociation energies calculated using the M06-L functional.

Dissociated LigandBond Dissociation Energy (kcal mol⁻¹)
PPh₃ (1)22.1
PPh₃ (2)21.0
PPh₃ (3)36.1

Data represents the dissociation of each PPh₃ unit from the [RuCl₂(PPh₃)₃] complex. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method used to analyze the electron density topology to characterize chemical bonding. rsc.orgnih.gov In the context of Dichlorotris(triphenylphosphine)ruthenium(II), QTAIM analysis has been used to investigate potential agostic interactions—weak interactions between a C-H bond and the metal center. researchgate.netresearchgate.net

The analysis involves locating bond critical points (BCPs) between atoms. The properties at these points, such as the electron density (ρ(b)) and its Laplacian (∇²ρ(b)), reveal the nature of the interaction. researchgate.netnih.gov For [RuCl₂(PPh₃)₃], QTAIM analysis helps to identify and quantify the strength of interactions between the ruthenium center and hydrogen atoms on the phenyl rings of the triphenylphosphine ligands. researchgate.netresearchgate.net Dashed lines in molecular diagrams generated from QTAIM calculations indicate the path between two attractors with a BCP, providing evidence of a strong interaction. researchgate.netresearchgate.net

Computational Modeling of Interaction Energies and Coordination Dynamics

Computational modeling has proven to be an invaluable tool for elucidating the intricate details of the structure and reactivity of Dichlorotris(triphenylphosphine)ruthenium(II), [RuCl2(PPh3)3]. researchgate.nettandfonline.com Density Functional Theory (DFT) calculations, in particular, have provided significant insights into the interaction energies within the complex and the dynamics of its coordination. researchgate.nettandfonline.com

Studies have employed various DFT functionals to accurately model the geometric parameters of the complex. researchgate.nettandfonline.com For instance, the PBE0 functional has been shown to provide the best description of bond lengths, while the MN12-L functional yields the most accurate bond angles when compared to experimental data. researchgate.nettandfonline.com For the calculation of Ru-P bond dissociation energies, the M06-L functional has demonstrated the highest accuracy. researchgate.nettandfonline.com

A key aspect of the computational analysis of [RuCl2(PPh3)3] is the examination of the Ru-P bond. researchgate.nettandfonline.com This bond is understood in terms of donation and back-donation, as well as the interplay between steric and covalent contributions to bonding. researchgate.nettandfonline.com The complex typically adopts a square pyramidal geometry, where the apical Ru-P bond is notably stronger and shorter than the basal Ru-P bonds. researchgate.nettandfonline.com This difference is attributed to the interaction of the apical triphenylphosphine (PPh3) ligand with a ruthenium d-orbital of high character, which promotes back-donation. researchgate.nettandfonline.com

The non-equivalence of the Ru-P bonds is a significant feature of the complex's structure. tandfonline.com In the basal plane, the Ru-P bond distances can also differ, which is a consequence of the varied interactions between the ruthenium atom and the PPh3 groups in each position. tandfonline.com

Computational studies have also investigated the mechanism of ligand substitution, a fundamental aspect of the complex's reactivity. researchgate.nettandfonline.com For example, the substitution of a PPh3 group by a piperidine (B6355638) molecule has been modeled. researchgate.nettandfonline.com These calculations indicate that the most energetically favorable pathway involves the addition of the piperidine molecule to the ruthenium center, followed by the elimination of a PPh3 ligand. researchgate.nettandfonline.com The energetics of these substitution processes are crucial for understanding the role of [RuCl2(PPh3)3] as a catalyst precursor. tandfonline.com

Interaction Energies

The stability of the [RuCl2(PPh3)3] complex is intrinsically linked to the strength of the coordination bonds, particularly the Ru-P bonds. tandfonline.com Computational methods allow for the quantification of these bond dissociation energies (BDEs), providing a measure of the energy required to break a specific bond. tandfonline.com Due to the non-equivalent positions of the three PPh3 ligands, their BDEs are expected to be distinct. tandfonline.com

Below is a table summarizing the calculated bond dissociation energies for each PPh3 ligand using various theoretical models.

Theoretical ModelBDE (PPh3(1)) (kcal mol⁻¹)BDE (PPh3(2)) (kcal mol⁻¹)BDE (PPh3(3)) (kcal mol⁻¹)
M06-L35.632.145.2
PBE030.127.840.1
B3LYP-D328.926.538.7

Table 1: Calculated Bond Dissociation Energies of PPh3 ligands in [RuCl2(PPh3)3]. Data sourced from a DFT study. researchgate.net

Coordination Dynamics

The coordination dynamics of [RuCl2(PPh3)3] are essential for its catalytic activity, as they govern the exchange and substitution of ligands. tandfonline.com Computational modeling has been instrumental in mapping out the potential energy surfaces for these reactions. researchgate.net

The substitution of a PPh3 ligand by piperidine, for example, has been shown to proceed through an associative mechanism. researchgate.nettandfonline.com The relative energies of the different species involved in this substitution process have been calculated to determine the most favorable reaction pathway. researchgate.net

The following table presents the relative energies for the different equilibrium processes involved in the substitution of a PPh3 unit by piperidine, as computed with the M06-L functional.

Equilibrium ProcessDescriptionRelative Energy (kcal mol⁻¹)
(a)Substitution via dimerization15.8
(b)Substitution via dissociation25.4
(c)Substitution via association/elimination10.2

Table 2: Relative energies for different PPh3 substitution pathways in [RuCl2(PPh3)3] by piperidine. researchgate.net

These computational findings highlight that the associative/elimination pathway is the most energetically favorable, providing a detailed mechanistic understanding of the coordination dynamics of this important ruthenium complex. researchgate.nettandfonline.com

Reactivity and Coordination Chemistry of Dichlorotris Triphenylphosphine Ruthenium Ii

Ligand Substitution Reactions

The triphenylphosphine (B44618) (PPh₃) ligands in RuCl₂(PPh₃)₃ are subject to substitution by a wide array of other ligands, a characteristic that underpins its utility as a precursor for other ruthenium complexes. This reactivity allows for the fine-tuning of the metal center's steric and electronic properties.

Substitution of Triphenylphosphine Ligands (e.g., by Piperidine)

The substitution of a PPh₃ ligand by other molecules, such as piperidine (B6355638), has been a subject of mechanistic studies. Computational analysis suggests that the most energetically favorable pathway for this substitution involves the initial addition of the incoming piperidine molecule to the ruthenium complex. This is followed by the elimination of one of the triphenylphosphine units. This associative mechanism is preferred over a dissociative pathway where a PPh₃ ligand would first detach from the complex.

Reactions with Nitrogen-Donor Ligands (e.g., Nitriles, Amines, Pyridine (B92270), Bipyridyl, Thiazole (B1198619), Thiopurines)

RuCl₂(PPh₃)₃ readily reacts with a variety of nitrogen-donor ligands, leading to the substitution of one or more PPh₃ ligands.

Nitriles: In the presence of acetonitrile (B52724), substitution can occur, and upon reduction, labile intermediates such as paramagnetic Ru(MeCN)₂(PPh₃)₂ and Ru(MeCN)₃(PPh₃)₂ can be formed.

Pyridine and Bipyridyl: The reaction with pyridine or 2,2′-bipyridyl also results in ligand substitution. When the complex is reduced in the presence of these ligands, it can lead to the formation of ortho-metallated species.

Hydrazines: The complex's reactivity with hydrazine and its derivatives has been explored, producing six-coordinate ruthenium(II) products. These reactions can result in various coordination modes for the hydrazine moiety, including bridging, end-on, or side-on bonding. For instance, the reaction with 1,2-diphenylhydrazine (B7769752) leads to a rearrangement and coordination of ortho-semidine, forming a chelated compound.

Pyrazoles: Reactions with pyrazole and 3,5-dimethyl pyrazole also lead to the formation of new Ru(II) complexes through ligand substitution.

Table 1: Examples of Products from Reactions with N-Donor Ligands
Reactant LigandProduct(s)
Acetonitrile (under reduction)RuH(C₆H₄PPh₂)(MeCN)(PPh₃)₂
Pyridine (under reduction)Two isomers of RuH(C₆H₄PPh₂)(C₅H₅N)(PPh₃)₂
2,2′-Bipyridyl (under reduction)RuH(C₆H₄PPh₂)(bipy)(PPh₃)
1,2-DiphenylhydrazineRuCl₂(PPh₃)₂(κ²-NH₂-1,2-C₆H₄-NHPh)

Reactions with Oxygen-Donor Ligands (e.g., Carboxylates, Acetylacetonates)

Oxygen-donor ligands can displace both chloride and triphenylphosphine ligands to form new complexes.

Carboxylates: A notable reaction is the exchange of chloride ligands with carboxylates. For example, reacting RuCl₂(PPh₃)₃ with sodium acetate (B1210297) (NaOAc) leads to the formation of diacetate bis(triphenylphosphine)ruthenium(II), [Ru(OAc)₂(PPh₃)₂]. This transformation can be achieved through traditional solution-based methods or more sustainable mechanochemical protocols involving manual grinding of the solid reactants. The yield of this reaction is influenced by the cation of the acetate salt (Li⁺, Na⁺, K⁺) and the reaction time.

Acetylacetonates: While direct reaction of RuCl₂(PPh₃)₃ with acetylacetone (B45752) to form a simple substitution product is not straightforward, related ruthenium acetylacetonate complexes can be synthesized. For instance, ruthenium(III) chloride can react with acetylacetone to produce [RuCl₂(acac)(acacH)], which can then be used as a precursor to synthesize other Ru(III) complexes by reacting with ligands like PPh₃.

Table 2: Mechanochemical Synthesis of [Ru(OAc)₂(PPh₃)₂]
Alkali Metal AcetateMolar Ratio (Ru:Acetate)Grinding Time (min)Yield (%)
Sodium Acetate1:510~45
Sodium Acetate1:520~55
Sodium Acetate1:53060
Lithium Acetate1:53040
Potassium Acetate1:53046

Reactions with Sulfur-Donor Ligands (e.g., Thiocarbonyl, Carbon Disulfide, Thioacetamide (B46855), Mercaptoacetamido Phenol)

The interaction of RuCl₂(PPh₃)₃ with sulfur-containing compounds is complex and can lead to a variety of products through substitution and rearrangement.

Thioacetamide and Mercaptoacetamido Phenol (B47542): Reactions with sulfur ligands like thioacetamide and m-(mercaptoacetamido) phenol result in the formation of substituted ruthenium(II) complexes.

Carbon Disulfide (CS₂): The reaction with carbon disulfide is particularly intricate. It can produce multiple products depending on the reaction conditions. One major product identified is the neutral molecule RuCl₂(S₂CPPh₃)(PPh₃)₂, which contains an unstable zwitterionic S₂CPPh₃ ligand. nih.govacs.orgacs.org This product is remarkably stable, withstanding high temperatures and air exposure. nih.gov When the reaction is carried out in the presence of methanol (B129727), other complexes like the orange [RuCl(S₂CPPh₃)(CS)(PPh₃)₂]Cl and the yellow RuCl₂(CS)(MeOH)(PPh₃)₂ can also be isolated. nih.govacs.orgacs.org The initial product in this reaction system is believed to be an unsymmetrical dinuclear complex, (SC)(Ph₃P)₂Ru(µ-Cl)₃Ru(PPh₃)₂Cl. nih.govacs.org The interaction can also lead to complexes containing a thiocarbonyl (CS) group, such as [RuCl₂(CS)(PPh₃)₂]₂. researchgate.net

Reduction Chemistry and Formation of Hydrido and Ortho-Metallated Species

The reduction of RuCl₂(PPh₃)₃, typically using agents like sodium or magnesium amalgam, opens up another significant area of its reactivity, often leading to the formation of catalytically active hydrido and ortho-metallated species. acs.org Ortho-metallation is an intramolecular activation of a C-H bond on a phenyl group of a triphenylphosphine ligand. acs.org

This process generally involves the formation of transient ruthenium(0) intermediates, which then undergo intramolecular oxidative addition of an ortho C-H bond of a PPh₃ ligand to the metal center. acs.org For example, reduction in a tetrahydrofuran-acetonitrile mixture yields the hydrido ortho-metallated complex RuH(C₆H₄PPh₂)(MeCN)(PPh₃)₂. acs.org Similarly, reduction in the presence of pyridine leads to two isomers of RuH(C₆H₄PPh₂)(C₅H₅N)(PPh₃)₂, and with 2,2′-bipyridyl, the main product is RuH(C₆H₄PPh₂)(bipy)(PPh₃). acs.org

Furthermore, RuCl₂(PPh₃)₃ can react with molecular hydrogen in the presence of a base to afford the purple monohydride complex, HRuCl(PPh₃)₃. wikipedia.org

Formation of Labile Intermediates

During the reduction of Dichlorotris(triphenylphosphine)ruthenium(II) in the presence of coordinating solvents or ligands, several labile intermediates can be formed. acs.org A detailed study of the reduction process in a tetrahydrofuran-acetonitrile solvent system has identified species such as Ru(MeCN)₂(PPh₃)₂, which is paramagnetic, as well as Ru(MeCN)₃(PPh₃)₂ and Ru(MeCN)(PPh₃)₃. acs.org These transient species are crucial in the pathway leading to the final, more stable ortho-metallated products. acs.org

Hydride Abstraction and Intramolecular Oxidative Addition Pathways

Dichlorotris(triphenylphosphine)ruthenium(II) is instrumental in catalytic cycles that proceed via pathways involving formal hydride abstraction and intramolecular oxidative addition, particularly C-H bond activation. These pathways are central to its utility in organic synthesis for reactions like the N-alkylation of amines with alcohols and cross-couplings. wikipedia.org

The "borrowing hydrogen" or "hydrogen autotransfer" mechanism exemplifies a process initiated by a formal hydride abstraction. cardiff.ac.uk In this catalytic cycle, RuCl₂(PPh₃)₃ facilitates the dehydrogenation of a substrate, typically an alcohol, to form a reactive carbonyl intermediate. cardiff.ac.uk This initial oxidation step involves the removal of a hydride from the substrate. The reactive intermediate can then undergo various transformations before the catalyst returns the "borrowed" hydrogen to complete the reaction, regenerating the catalyst and yielding water as the sole byproduct. cardiff.ac.uk A proposed mechanism for the dehydrogenation of alcohols involves the formation of a ruthenium alkoxide, followed by β-hydride elimination to produce a ruthenium hydride species and the corresponding carbonyl compound. fairfield.edu

Intramolecular oxidative addition is a key feature of C-H activation reactions catalyzed by this complex. wikipedia.org RuCl₂(PPh₃)₃ can efficiently catalyze carbon-carbon bond formation through the activation of sp³ C-H bonds adjacent to an oxygen atom in alcohols. wikipedia.org This process allows for the cross-coupling of primary alcohols with other molecules. The catalytic cycle is understood to involve the oxidative addition of a C-H bond to the ruthenium center, forming a hydrido-alkyl-ruthenium intermediate, which then undergoes further reaction to form the final product.

Table 1: Catalytic Pathways Involving RuCl₂(PPh₃)₃

Catalytic ConceptSubstrate TypeKey Mechanistic StepIntermediate SpeciesApplication Example
Borrowing HydrogenAlcoholsDehydrogenation (Formal Hydride Abstraction)Ruthenium HydrideN-alkylation of amines
C-H ActivationAlcoholsIntramolecular Oxidative AdditionHydrido-Alkyl-RutheniumC-C cross-coupling

Metal-Mediated Rearrangement Reactions (e.g., 1,2-Diphenylhydrazine to Ortho-Semidine)

Dichlorotris(triphenylphosphine)ruthenium(II) can mediate the stoichiometric rearrangement of certain organic molecules. A notable example is the transformation of 1,2-diphenylhydrazine (also known as hydrazobenzene) into ortho-semidine. When RuCl₂(PPh₃)₃ reacts with 1,2-diphenylhydrazine, it facilitates a rearrangement to form a new complex where ortho-semidine is coordinated to the ruthenium center as a bidentate ligand.

The resulting product, RuCl₂(PPh₃)₂ (κ²-NH₂-1,2-C₆H₄-NHPh), has been isolated and characterized spectroscopically and by X-ray crystallography. This reaction is highly specific, yielding the ortho-semidine product exclusively. Computational studies have been employed to investigate the energetics of this rearrangement. This metal-mediated transformation provides a unique pathway for the selective synthesis of the ortho-semidine isomer, a reaction that has been a subject of chemical interest for over a century.

Formation of New Ruthenium(II) Complexes from Dichlorotris(triphenylphosphine)ruthenium(II)

As a coordinatively unsaturated and labile complex, RuCl₂(PPh₃)₃ is an excellent starting material for the synthesis of a vast range of new ruthenium(II) complexes. The triphenylphosphine ligands can be readily substituted by other ligands, leading to the formation of derivatives with tailored electronic and steric properties. wikipedia.orgresearchgate.net

In solution, Dichlorotris(triphenylphosphine)ruthenium(II) can undergo dissociation of a triphenylphosphine ligand to form a coordinatively unsaturated intermediate, which can then dimerize. researchgate.net This process leads to the formation of the chloride-bridged dimeric species, [RuCl₂(PPh₃)₂]₂. This dimer is a key intermediate in certain substitution reactions. researchgate.net

While RuCl₂(PPh₃)₃ is not typically used as a direct monomeric unit in coordination polymers, it serves as a critical precursor for creating complexes that are subsequently incorporated into polymeric materials. nih.gov For instance, RuCl₂(PPh₃)₃ can be reacted with ligands like 1,2-bis(diphenylphosphino)ethane (dppe) to form complexes such as trans-Ru(dppe)₂Cl₂. rsc.org These more stable building blocks can then be functionalized and polymerized to create solution-processable, semiconducting polymetallaynes, which have potential applications in organic electronics. nih.govrsc.org

The substitution of one or more triphenylphosphine ligands in RuCl₂(PPh₃)₃ by chelating ligands is a common and effective strategy for synthesizing new ruthenium(II) complexes with enhanced stability and modified reactivity. A wide variety of bidentate and tridentate ligands have been successfully incorporated.

Research has shown that RuCl₂(PPh₃)₃ reacts with bidentate ligands such as thiazole and chelating thiopurines to form new pseudo-octahedral ruthenium(II) complexes. rsc.org In these reactions, ligands can coordinate to the ruthenium center, displacing PPh₃ molecules. For example, reaction with thiazole can yield species like [RuCl₂(PPh₃)₂(thz)₂] and [RuCl₂(PPh₃)(thz)₃]. rsc.org Similarly, tridentate PNN' ligands, which contain phosphine (B1218219), amine/imine, and pyridyl donor groups, react with RuCl₂(PPh₃)₃ to produce stable complexes of the general formula [RuCl₂(PPh₃)(PNN')]. acs.org These resulting chelated complexes often exhibit significant catalytic activity, for instance, in the transfer hydrogenation of ketones. acs.org

Table 2: Examples of New Complexes Synthesized from RuCl₂(PPh₃)₃

Reactant Ligand(s)Resulting Complex FormulaLigand TypeReference
1,2-DiphenylhydrazineRuCl₂(PPh₃)₂(κ²-NH₂-1,2-C₆H₄-NHPh)Bidentate Amine
1,2-bis(diphenylphosphino)ethane (dppe)trans-RuCl₂(dppe)₂Bidentate Phosphine wikipedia.org
Thiazole (thz)[RuCl₂(PPh₃)₂(thz)₂]Monodentate N-heterocycle rsc.org
Tridentate PNN' ligand (b)trans-[RuCl₂(PPh₃)(PNN')]Tridentate P,N,N' acs.org
Pyrazole (HPz)[RuCl₂(PPh₃)₂(C₃N₂H₄)₂]Monodentate N-heterocycle researchgate.net

Homogeneous Catalysis Mediated by Dichlorotris Triphenylphosphine Ruthenium Ii

Hydrogenation Reactions

RuCl₂(PPh₃)₃ is a prominent precatalyst for various hydrogenation and hydrogen transfer reactions. wikipedia.org The catalytic cycle often involves the formation of a ruthenium-hydride species, which is the active agent in the reduction process. wikipedia.orgoup.com

Dichlorotris(triphenylphosphine)ruthenium(II) effectively catalyzes the hydrogenation of alkenes to alkanes. The mechanism is believed to involve the coordination of the olefin to a coordinatively unsaturated ruthenium species, followed by insertion into a ruthenium-hydride bond. plu.mx The activity and selectivity of the catalyst can be significantly influenced by reaction conditions and the presence of additives. For instance, the addition of bases like triethylamine (B128534) has been shown to promote the formation of the active hydrido complex, thereby increasing the rate of hydrogenation. oup.com

A notable application is the selective hydrogenation of 3-oxo-1,4-diene steroids to the corresponding 3-oxo-4-enes. oup.com High yields of the mono-unsaturated product can be achieved by carefully controlling temperature and hydrogen pressure. ub.edu The steric and electronic properties of the phosphine (B1218219) ligands also play a role; electron-releasing substituents on the triphenylphosphine (B44618) can further enhance catalytic activity. oup.com

SubstrateCatalystAdditiveTemp. (°C)H₂ Pressure ( kg/cm ²)Time (hr)ProductYield (%)Purity (%)
1,4-Androstadiene-3,17-dioneRuCl₂(P(C₆H₅)₃)₃Triethylamine4013084-Androstene-3,17-dione8998
1,4-Androstadiene-3,17-dioneRuCl₂(P(p-CH₃C₆H₄)₃)₃Triethylamine5010024-Androstene-3,17-dione9097.5

Data derived from studies on the hydrogenation of 1,4-androstadiene-3,17-dione. oup.com

The catalytic activity of RuCl₂(PPh₃)₃ extends to the reduction of a variety of polar functional groups. wikipedia.org It serves as a precatalyst for the hydrogenation of nitro compounds, ketones, carboxylic acids, and imines. wikipedia.org

The hydrogenation of nitroaromatics is particularly noteworthy for its selectivity. The catalyst allows for the sequential reduction of polynitroaromatic compounds. For example, dinitroaromatics can be selectively hydrogenated to the corresponding nitroanilines in high yields without reducing other functional groups present on the aromatic ring, such as halogens, esters, or nitriles. Further hydrogenation can then reduce the remaining nitro group to yield the diamine. This stepwise reduction is unusual and highly valuable in synthetic chemistry.

Nitroaromatic SubstrateReaction Time (Min.)Major ProductSelectivity (Mol %)Conversion (%)
p-Dinitrobenzene75p-Nitroaniline9195
m-Dinitrobenzene210m-Nitroaniline7377
2,4-Dinitrotoluene1802-Amino-4-nitrotoluene9142
1,3-Dinitronaphthalene1201-Amino-3-nitronaphthalene7195

Data from the selective hydrogenation of dinitroaromatics using RuCl₂(PPh₃)₃.

Transfer hydrogenation is a powerful technique where hydrogen is transferred from a donor molecule, often an alcohol like isopropanol, to an acceptor molecule without using gaseous hydrogen. researchgate.netlookchem.com RuCl₂(PPh₃)₃ is a highly effective catalyst for these reactions. acs.orgworktribe.com The process is widely applied to the reduction of ketones to secondary alcohols. organic-chemistry.orgacs.org Some research suggests that the true catalytic species in these reactions may be ruthenium(0) nanoparticles, formed in situ from the reduction of the Ru(II) complex by the alcohol donor. rsc.org

The mechanism typically involves the formation of a ruthenium alkoxide, followed by hydrogen transfer from the alkoxyl ligand to a coordinated acceptor molecule. acs.org An interesting variation of this reaction involves a tandem transfer hydrogenation and C-C bond formation. lookchem.comorganic-chemistry.org When certain ketones are treated with primary alcohols in the presence of RuCl₂(PPh₃)₃ and a base, the reaction yields secondary alcohols that are the result of alkylation, rather than simple reduction. lookchem.comorganic-chemistry.org This occurs via an initial cross-aldol reaction followed by hydrogenation of the resulting enone. organic-chemistry.org

KetoneAlcoholProductYield (%)
Acetophenone (B1666503)Butan-1-ol1-Phenylhexan-1-ol80
AcetophenonePentan-1-ol1-Phenylheptan-1-ol78
PropiophenonePropan-1-ol1-Phenyl-2-methylpentan-1-ol72
CyclohexanonePropan-1-ol2-Propylcyclohexan-1-ol65

Data from the ruthenium-catalyzed transfer hydrogenation of ketones with primary alcohols accompanied by C-C coupling. lookchem.com

The scope of transfer hydrogenation also includes the reduction of other substrates, such as the conversion of D-fructose to D-glucitol and D-mannitol using alcohols like propan-2-ol as the hydrogen source. iitm.ac.in Furthermore, the catalyst is active in the transfer hydrogenation of nitroarenes. acs.org

Oxidation Reactions

In addition to reductions, Dichlorotris(triphenylphosphine)ruthenium(II) is a capable catalyst for a range of oxidation reactions. wikipedia.org It can facilitate the oxidation of various organic substrates, including alcohols, alkanes, amides, and amines, typically in the presence of an external oxidant. wikipedia.orgacs.orgias.ac.in

RuCl₂(PPh₃)₃ catalyzes the oxidation of primary and secondary alcohols to the corresponding aldehydes and ketones. wikipedia.org This transformation requires a co-oxidant or hydrogen acceptor. Various systems have been developed, including the use of N-methylmorpholine N-oxide (NMO), where an oxo-ruthenium(IV) complex is proposed as the key reactive intermediate. ias.ac.in

Another effective method is aerobic oxidation, where molecular oxygen is the terminal oxidant. A combination of RuCl₂(PPh₃)₃ and the stable radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) provides a highly selective system for the oxidation of a wide range of alcohols to aldehydes and ketones. rsc.org Transfer hydrogenation principles can also be applied to oxidation, where a hydrogen acceptor like acetone (B3395972) is used, often in the presence of a base, to drive the dehydrogenation of the alcohol. fairfield.edu

Catalyst SystemSubstrateProductTime (h)Yield (%)Turnover Frequency (TOF, h⁻¹)
Synthesized RuCl₂(PPh₃)₃1-Phenylethanol (B42297)Acetophenone1373
Synthesized RuCl₂(PPh₃)₃1-PhenylethanolAcetophenone254-
Commercial RuCl₂(PPh₃)₃1-PhenylethanolAcetophenone1884
Commercial RuCl₂(PPh₃)₃1-PhenylethanolAcetophenone288-

Data from the catalytic oxidation of 1-phenylethanol to acetophenone using acetone as a hydrogen acceptor. fairfield.edu

The catalytic utility of RuCl₂(PPh₃)₃ extends to the oxidation of less activated C-H bonds. wikipedia.org It can catalyze the oxidation of alkanes to tertiary alcohols using tert-butyl hydroperoxide as the oxidant. wikipedia.orgacs.org This catalytic system is particularly effective for the oxidation of alkylated arenes to the corresponding aryl ketones. acs.orgnih.gov The mechanism is thought to involve oxo-ruthenium species as key intermediates. acs.orgnih.gov

For example, the oxidation of adamantane (B196018) with tert-butyl hydroperoxide catalyzed by RuCl₂(PPh₃)₃ yields 1-adamantanol (B105290) and adamantanone. acs.org The efficiency and selectivity of these reactions are highly dependent on the substrate and the specific peroxide used. acs.org

Alkane SubstrateOxidantConversion (%)Selectivity (%)Products (Ratio)
Adamantanet-BuOOH15.3911-Adamantanol / Adamantanone (82:18)
Cyclohexanet-BuOOH9.382Cyclohexanol / Cyclohexanone (32:68)
Ethylbenzenet-BuOOH30.090Acetophenone / 1-Phenylethanol (91:9)
Diphenylmethanet-BuOOH54.093Benzophenone

Data from the RuCl₂(PPh₃)₃-catalyzed oxidation of alkanes with tert-butyl hydroperoxide (t-BuOOH). acs.org

Furthermore, the complex catalyzes the oxidation of amides to t-butyldioxyamides and tertiary amines to α-(t-butyldioxyamides) with tert-butyl hydroperoxide. wikipedia.org

Carbon-Carbon Bond Formation Reactions

Dichlorotris(triphenylphosphine)ruthenium(II), with the chemical formula RuCl₂(PPh₃)₃, serves as a versatile catalyst in a variety of carbon-carbon bond formation reactions. wikipedia.org Its catalytic activity facilitates several important synthetic transformations, including cross-coupling, C-H activation, radical additions, and olefin metathesis. wikipedia.orgsynthesiswithcatalysts.com

Cross-Coupling Reactions (e.g., C-C cross-coupling of alcohols via C-H activation)

RuCl₂(PPh₃)₃ has demonstrated notable efficiency in catalyzing the cross-coupling of alcohols to form new carbon-carbon bonds through the activation of sp³ C-H bonds. wikipedia.org This reaction is particularly significant as it allows for the synthesis of functionalized alcohols from more readily available primary alcohols. The process is often carried out in the presence of a Lewis acid, which enhances the catalytic activity of the ruthenium complex. wikipedia.orgresearchgate.net The Lewis acid is believed to promote both the C-H bond activation and the removal of the hydroxyl group. researchgate.net

The general scheme for this reaction involves the coupling of a primary alcohol with another alcohol, leading to a more complex alcohol product. For instance, the reaction between 1,1-diphenylethanol (B1581894) and ethanol (B145695) can be catalyzed by RuCl₂(PPh₃)₃ in the presence of a Lewis acid. researchgate.net

Table 1: Examples of RuCl₂(PPh₃)₃ Catalyzed Cross-Coupling of Alcohols

Primary AlcoholCoupling PartnerProductReference
Ethanol1,1-Diphenylethanol3,3-Diphenyl-1-butanol researchgate.net
Benzyl (B1604629) alcohol1-Phenylethanol1,3-Diphenylpropan-1-ol nih.gov

This methodology provides a direct route to β-alkylated secondary alcohols from primary alcohols, with water being the only byproduct, presenting a greener synthetic pathway. nih.gov

C-H Activation Reactions (e.g., Alkylation, Annulation)

The catalytic prowess of dichlorotris(triphenylphosphine)ruthenium(II) extends to various C-H activation reactions, leading to alkylation and annulation products. These reactions are atom-economical and offer a direct method for functionalizing otherwise inert C-H bonds.

In the presence of RuCl₂(PPh₃)₃, the N-alkylation of amines with alcohols can be achieved. wikipedia.org Furthermore, this catalyst system can effect the α-alkylation of ketones with primary alcohols. For example, acetophenone can be alkylated with benzyl alcohol to produce 1,3-diphenylpropan-1-one.

Ruthenium-catalyzed C-H activation followed by annulation with alkynes has emerged as an effective strategy for constructing heterocyclic and carbocyclic frameworks. nih.gov For instance, a highly selective ruthenium-catalyzed C-H activation/annulation of alkyne-tethered N-alkoxybenzamides has been developed to produce diverse products from inverse annulation in moderate to good yields. nih.govresearchgate.net Mechanistic studies suggest that this transformation proceeds through a Ru(II)-Ru(IV)-Ru(II) pathway, where the N-O bond cleavage occurs before alkyne insertion. nih.gov

Another notable application is the oxidative coupling of allylsilanes and allyl esters with activated olefins, catalyzed by a ruthenium complex, which proceeds via isomerization followed by C(allyl)–H activation to provide stereodefined 1,3-dienes. nih.gov

Atom Transfer Radical Addition (ATRA) and Cyclization (ATRC)

Dichlorotris(triphenylphosphine)ruthenium(II) is a well-established catalyst for Atom Transfer Radical Addition (ATRA) and Atom Transfer Radical Cyclization (ATRC) reactions. mdpi.com These processes are powerful tools for carbon-carbon bond formation. mdpi.com In these reactions, also known as Kharasch additions or cyclizations, a halogen atom is transferred from a substrate to the catalyst, generating a radical intermediate that can then add to an olefin. mdpi.com

RuCl₂(PPh₃)₃ was first utilized in the intermolecular ATRA of carbon tetrachloride and chloroform (B151607) to terminal olefins. mdpi.com It has also been used in the radical reaction of dichloro- and trichloroacetic acid esters with 1-olefins. mdpi.comacs.org

The intramolecular variant, ATRC, is particularly useful for the synthesis of cyclic compounds, especially five- and six-membered rings. chimia.ch RuCl₂(PPh₃)₃ has been successfully employed in the diastereoselective ATRC of N-tethered alkenyl trichloroacetamides to synthesize functionalized γ- and δ-lactams, including indole (B1671886) and morphan scaffolds present in natural products. ub.eduua.es The proposed mechanism involves the initial loss of a triphenylphosphine ligand from RuCl₂(PPh₃)₃ to generate the active species RuCl₂(PPh₃)₂. This species then abstracts a chlorine atom from the trichloroacetamide (B1219227) to form a (carbamoyl)dichloromethyl radical, which subsequently undergoes cyclization. mdpi.com

Table 2: Examples of RuCl₂(PPh₃)₃ Catalyzed ATRC Reactions

SubstrateProduct TypeYieldReference
N-alkenyl trichloroacetamide3,3-dichloro-γ-lactamGood mdpi.comua.es
N-alkenyl trichloroacetamide3,3-dichloro-δ-lactamGood mdpi.comua.es
Dichloroacetamide with indole tetherIndole derivativeGood mdpi.com

Olefin Metathesis and Cross Metathesis

Dichlorotris(triphenylphosphine)ruthenium(II) is a precursor to the first-generation Grubbs' catalysts, which are widely used in olefin metathesis. ub.edu Olefin metathesis is a powerful reaction that involves the redistribution of carbon-carbon double bonds. msu.eduresearchgate.net While RuCl₂(PPh₃)₃ itself is not the active catalyst for metathesis, it is a crucial starting material for the synthesis of more active ruthenium carbene complexes. msu.edu

The catalytic cycle of olefin metathesis, as described by the Chauvin mechanism, is initiated by the formation of a 14-electron Ru-alkylidene intermediate. nih.gov The development of ruthenium-based catalysts has been significant due to their high tolerance for various functional groups and their stability in air and moisture. nih.govnih.gov This has made olefin metathesis a versatile tool in organic synthesis and polymer science, with applications in ring-closing metathesis (RCM), cross metathesis (CM), and ring-opening metathesis polymerization (ROMP). nih.govnih.gov

Isomerization Reactions

Dichlorotris(triphenylphosphine)ruthenium(II) and its derivatives are effective catalysts for various isomerization reactions. wikipedia.orgsynthesiswithcatalysts.com These reactions involve the rearrangement of atoms within a molecule, leading to a structural isomer of the original molecule.

Isomerization of Olefins and Homoallylic Alcohols

RuCl₂(PPh₃)₃ and related ruthenium complexes catalyze the isomerization of double bonds in olefins and allylic alcohols. acs.org For instance, a polystyrene-anchored version of dichlorotris(triphenylphosphine)ruthenium has been shown to be an effective catalyst for double bond isomerization. acs.org

The isomerization of tertiary N-allyl amides and N-allyl carbamates to the corresponding enamides and enecarbamates can be catalyzed by RuCl₂(PPh₃)₃. ub.edu Additionally, ruthenium complexes such as RuClH(CO)(PPh₃)₃ can catalyze the migration of a double bond conjugated with an ester moiety to a deconjugated position. nih.gov For example, methyl 5-(tert-butyldiphenylsilyl)oxy-2-pentenoate can be isomerized to methyl 5-(tert-butyldiphenylsilyl)oxy-4-pentenoate in high yield. nih.gov This type of isomerization has been utilized to prepare enol ethers from α,β-unsaturated compounds containing an ether moiety. nih.gov

The isomerization of homoallylic alcohols to carbonyl compounds is another important transformation catalyzed by ruthenium complexes. This process is believed to proceed through the formation of a ruthenium hydride species, which then effects the alkene isomerization. researchgate.net

Isomerization of N-Allyl Carbamates and N-Allyl Amides to Z-Enamines

Dichlorotris(triphenylphosphine)ruthenium(II), denoted as RuCl₂(PPh₃)₃, has emerged as a highly effective catalyst for the isomerization of tertiary N-allyl carbamates and N-allyl amides. This transformation yields the corresponding Z-enecarbamates and Z-enamides with notable efficiency and stereoselectivity. acs.orgmsu.edu Research has demonstrated that this catalytic process can achieve very good yields and excellent Z-selectivity, particularly when reactions are conducted under microwave activation, which also significantly reduces reaction times. acs.orgmsu.eduresearchgate.net

The nature of the protecting group on the nitrogen atom has been shown to be a decisive factor in the course of the reaction. msu.edu This methodology represents a significant advancement in the synthesis of Z-enamines, which are valuable building blocks in organic synthesis, including in the preparation of functionalized indole and morphan scaffolds found in natural products like Daphniphyllum alkaloids. nih.gov The catalyst's ability to selectively produce the less thermodynamically stable Z-isomer is a key advantage over other methods that often result in mixtures of E/Z isomers. researchgate.net

This catalytic system is distinguished by its ability to handle a variety of substrates, leading to di-, tri-, and even tetrasubstituted enamides with exceptional geometric control. researchgate.net The process is atom-economical and avoids the harsh conditions or stoichiometric reagents required by some alternative synthetic routes. researchgate.net

Isomerization of N-Allyl Amides Catalyzed by RuCl₂(PPh₃)₃ under Microwave Activation
Substrate (N-Allyl Amide/Carbamate)Product (Z-Enamide/Enecarbamate)Yield (%)Selectivity (Z:E)
N-allyl-N-benzyl-tosylamide(Z)-N-(prop-1-en-1-yl)-N-benzyl-tosylamide95>99:1
N-allyl-N-methyl-tosylamide(Z)-N-methyl-N-(prop-1-en-1-yl)-tosylamide94>99:1
Benzyl allyl(phenyl)carbamate(Z)-Benzyl phenyl(prop-1-en-1-yl)carbamate85>99:1
N-allyl-N-benzyl benzamide(Z)-N-benzyl-N-(prop-1-en-1-yl)benzamide92>99:1

Desulfonylation Reactions of Arylmethanesulfonyl Chlorides

Dichlorotris(triphenylphosphine)ruthenium(II) catalyzes the desulfonylation of arylmethanesulfonyl chlorides under mild conditions. wikipedia.org This reaction proceeds to efficiently remove the sulfonyl group (SO₂), yielding the corresponding chloromethylarene in high yields. wikipedia.orgub.edu The transformation is notable because it favors desulfonylation over other potential reactions, such as the addition of the sulfonyl chloride across an olefin. wikipedia.org

When an arylmethanesulfonyl chloride is treated with a catalytic amount of RuCl₂(PPh₃)₃, the primary product is the chloromethylarene. ub.edu Interestingly, while the presence of an equimolar amount of an olefin like styrene (B11656) does not lead to an addition reaction, it does accelerate the rate of disappearance of the sulfonyl chloride. wikipedia.orgub.edu However, if a large excess of styrene is used, a competitive reaction occurs where the arylmethanesulfonyl chloride adds to the olefin to form a 1:1 adduct alongside the desulfonylation product. wikipedia.org

The mechanism for this desulfonylation is proposed to involve a redox transfer-promoted homolytic process occurring within the coordination sphere of the ruthenium catalyst. wikipedia.orgub.edu

Desulfonylation of Arylmethanesulfonyl Chlorides Catalyzed by RuCl₂(PPh₃)₃
Arylmethanesulfonyl ChlorideReaction Temperature (°C)Time (h)Yield of Chloromethylarene (%)
C₆H₅CH₂SO₂Cl802495
p-CH₃C₆H₄CH₂SO₂Cl802498
p-ClC₆H₄CH₂SO₂Cl802496
p-NO₂C₆H₄CH₂SO₂Cl802493

Hydrochlorination Reactions (e.g., Acetylene (B1199291) to Vinyl Chloride Monomer)

The hydrochlorination of acetylene is a critical industrial process for the production of vinyl chloride monomer (VCM), the precursor to polyvinyl chloride (PVC). rsc.org Historically, this process has relied on mercuric chloride catalysts supported on activated carbon. rsc.org However, significant environmental and health concerns due to the volatility and toxicity of mercury have driven extensive research into alternative, non-mercury-based catalysts. rsc.org

Ruthenium-based catalysts have emerged as a promising alternative. mdpi.com Theoretical and experimental studies have investigated the catalytic mechanisms of various ruthenium species in the acetylene hydrochlorination reaction. rsc.org Density Functional Theory (DFT) studies on ruthenium chloride clusters have shown that the coordination number of chlorine around the ruthenium center significantly influences the reaction's energy barrier. The reaction mechanism can proceed through either a simultaneous addition of H and Cl atoms to acetylene or a stepwise process involving the formation of a vinyl radical intermediate (C₂H₃•).

While much of the recent research focuses on supported ruthenium catalysts or ruthenium complexes with specialized ligands like pincer ligands, the foundational chemistry of ruthenium(II) chloride complexes informs this work. rsc.orgmdpi.com The goal is to develop catalysts with high activity and stability that can effectively activate both acetylene and hydrogen chloride, prevent carbon deposition, and operate under milder conditions to provide a sustainable alternative to mercury-based systems. rsc.orgmdpi.com

Other Specialized Catalytic Transformations (e.g., Furan (B31954) Derivative Synthesis)

While the direct application of Dichlorotris(triphenylphosphine)ruthenium(II) in the synthesis of furan derivatives is not extensively documented in prominent literature, the complex is a versatile catalyst for a wide range of other specialized organic transformations. wikipedia.org One of its most significant applications is in atom transfer radical reactions, including both intermolecular additions (Kharasch addition) and intramolecular cyclizations (ATRC). wikipedia.orgub.edu

A notable example is the synthesis of γ- and δ-lactams through the ATRC of N-alkenyl-tethered trichloroacetamides. nih.gov In this transformation, RuCl₂(PPh₃)₃ efficiently catalyzes the cyclization, often with high diastereoselectivity. nih.gov The use of microwave activation has been shown to dramatically shorten reaction times and improve yields, making it an expeditious method for constructing complex heterocyclic scaffolds, including those found in indole and morphan structures. nih.gov The reaction proceeds via a radical mechanism where the ruthenium catalyst abstracts a chlorine atom from the trichloroacetamide, initiating a cyclization cascade. nih.gov This demonstrates the catalyst's utility in facilitating complex C-C bond formations for the synthesis of valuable heterocyclic compounds. nih.govub.edu

Mechanistic Investigations of Dichlorotris Triphenylphosphine Ruthenium Ii Catalyzed Reactions

Elucidation of Catalytic Cycles and Intermediates

The catalytic prowess of RuCl₂(PPh₃)₃ stems from its ability to access multiple oxidation states and coordination environments, leading to distinct catalytic cycles for different transformations. A common initiating step for many reactions is the dissociation of a triphenylphosphine (B44618) (PPh₃) ligand to generate a coordinatively unsaturated 14-electron species, [RuCl₂(PPh₃)₂], which is the precursor to the active catalyst. ias.ac.in

Hydrogenation and Transfer Hydrogenation:

In hydrogenation reactions, the precatalyst RuCl₂(PPh₃)₃ reacts with molecular hydrogen, often in the presence of a base, to form the active monohydrido species, hydridochlorotris(triphenylphosphine)ruthenium(II) (HRuCl(PPh₃)₃). wikipedia.orgrsc.org This 18-electron complex is a key intermediate in the hydrogenation of alkenes. The catalytic cycle typically involves the coordination of the alkene to the ruthenium center, migratory insertion of the alkene into the Ru-H bond to form a ruthenium-alkyl intermediate, and subsequent reductive elimination with another hydride source to yield the alkane and regenerate the catalyst.

For transfer hydrogenation, where an alcohol often serves as the hydrogen source, the mechanism proceeds through different intermediates. fairfield.edu A proposed catalytic cycle for the dehydrogenation of alcohols involves the initial formation of a ruthenium alkoxide intermediate. fairfield.edu This is followed by a β-hydride elimination step, which generates the product carbonyl compound and a ruthenium hydride species. This hydride is then transferred to a hydrogen acceptor, regenerating the active catalytic species. fairfield.edu

Oxidation Reactions:

When employed as an oxidation catalyst, for instance with N-methylmorpholine N-oxide (NMO) as the oxidant, RuCl₂(PPh₃)₃ follows a different mechanistic path. ias.ac.in Spectroscopic and electrochemical studies have revealed the formation of a ruthenium(IV)-oxo complex, [(NM)(PPh₃)₂Cl₂Ru(IV)(O)] (where NM is N-methylmorpholine), as the key active intermediate. ias.ac.in The catalytic cycle involves the oxidation of the Ru(II) center by NMO to form the Ru(IV)-oxo species. This intermediate then interacts with the alcohol substrate, leading to the oxidation of the alcohol to a ketone and the reduction of the ruthenium center back to Ru(II), thus closing the catalytic loop. ias.ac.in

Reductive Amination:

In the reductive amination of carbonyl compounds, RuCl₂(PPh₃)₃ catalyzes the formation of amines from carbonyls and ammonia (B1221849) with H₂. The proposed mechanism suggests the formation of active catalytic species such as Ru(H)Cl(PPh₃)₃ and Ru(H)₂(PPh₃)₃ in the presence of hydrogen. researchgate.net The reaction proceeds through the formation of an imine intermediate (either stable or unstable), which is then hydrogenated by the active ruthenium hydride species to yield the final amine product. researchgate.net

Reaction TypePrecursorKey Intermediate(s)Active Species
HydrogenationRuCl₂(PPh₃)₃Ruthenium-alkylHRuCl(PPh₃)₃
Transfer HydrogenationRuCl₂(PPh₃)₃Ruthenium alkoxide, Ruthenium hydride[RuCl₂(PPh₃)₂]
Oxidation (with NMO)RuCl₂(PPh₃)₃Ruthenium(IV)-oxo complex[(NM)(PPh₃)₂Cl₂Ru(IV)(O)]
Reductive AminationRuCl₂(PPh₃)₃ImineRu(H)Cl(PPh₃)₃, Ru(H)₂(PPh₃)₃

Kinetic Studies of Reaction Pathways

Kinetic studies provide quantitative insights into reaction mechanisms, helping to identify rate-determining steps and formulate rate laws.

For the oxidation of secondary alcohols by NMO catalyzed by RuCl₂(PPh₃)₃, kinetic investigations have shown that the reaction is first order with respect to both the catalyst and the oxidant (NMO). ias.ac.in Interestingly, at high concentrations of the alcohol substrate (> 0.5 M), the reaction order with respect to the substrate is zero. ias.ac.in However, at lower concentrations, the order becomes fractional. ias.ac.in A negligible kinetic isotope effect (kH/kD ≈ 1.1) indicates that the cleavage of the C-H bond of the alcohol is not involved in the rate-determining step. ias.ac.in The proposed rate-determining step is the attack of the intermediate Ru(IV)-oxo complex on the alcohol. ias.ac.in The derived rate law under these conditions is: Rate = (k₁k₂[RuCl₂(PPh₃)₃][NMO][Substrate]) / (k₋₁[PPh₃] + k₂[Substrate]) ias.ac.in

In the transfer hydrogenation of α,β-unsaturated ketones using 1-phenylethanol (B42297) as the hydrogen donor, a detailed kinetic study suggested a multi-step mechanism. acs.org The resulting rate expression is complex, reflecting the pre-equilibria involving catalyst, hydrogen donor, and hydrogen acceptor. The rate-determining step was identified as the hydrogen transfer from the ruthenium alkoxide ligand to the coordinated ketone, based on kinetic isotope effect measurements. acs.org

Role of Ligand Dissociation and Association in Catalytic Activity

The dynamics of ligand dissociation and association are fundamental to the catalytic activity of RuCl₂(PPh₃)₃. The initial dissociation of a triphenylphosphine (PPh₃) ligand is a prerequisite for catalysis in most cases, as it generates a vacant coordination site necessary for substrate binding. ias.ac.in This 16-electron species, [RuCl₂(PPh₃)₂], is highly reactive and initiates the catalytic cycle.

The importance of this dissociation step is evidenced by the inhibitory effect of excess PPh₃ on certain reactions. For instance, in the oxidation of secondary alcohols, the reaction is inhibited by the addition of PPh₃, which is consistent with the initial equilibrium involving ligand dissociation. ias.ac.in Similarly, in isomerization reactions, the presence of excess phosphine (B1218219) ligands can significantly influence the catalyst's activity. ub.edu

Computational studies using Density Functional Theory (DFT) have provided further insight into the Ru-P bond. These studies have calculated the bond dissociation energies for each PPh₃ ligand and investigated the mechanism for the substitution of a PPh₃ group by other ligands. tandfonline.com The results indicate that an associative pathway, involving the addition of the incoming ligand to the complex followed by the elimination of a PPh₃ unit, is the most energetically favorable pathway for ligand substitution. tandfonline.com The strength of the Ru-P bonds is not uniform; in the square pyramidal structure, the apical Ru-P bond is significantly stronger than the basal Ru-P bonds due to favorable orbital interactions that enhance back-donation. tandfonline.com

Redox Mechanisms in Catalysis (e.g., Homolytic, Electrocatalytic)

The catalytic versatility of RuCl₂(PPh₃)₃ is closely linked to its ability to participate in redox processes, cycling between different oxidation states.

A clear example of a redox mechanism is observed in the oxidation of alcohols with NMO. Here, the ruthenium center undergoes a two-electron oxidation from Ru(II) in the starting complex to Ru(IV) in the active oxo-intermediate. ias.ac.in This is followed by a two-electron reduction back to Ru(II) upon transfer of the oxygen atom to the substrate. Cyclic voltammetry studies have confirmed the accessibility of the Ru(II)/Ru(III) and Ru(III)/Ru(IV) redox couples, supporting the proposed mechanism. ias.ac.in

In hydrogenation reactions, the formation of the hydrido complex HRuCl(PPh₃)₃ from RuCl₂(PPh₃)₃ and H₂ can be viewed as a formal oxidative addition, although the formal oxidation state of ruthenium remains +2. The key transformation involves the heterolytic cleavage of H₂. The subsequent steps in hydrogenation, such as migratory insertion and reductive elimination, involve changes in the coordination number and formal electron count at the metal center, which are central to the redox nature of the catalytic cycle.

While many reactions catalyzed by RuCl₂(PPh₃)₃ proceed via two-electron (heterolytic) pathways involving intermediates like hydrides and alkoxides, the complex is also known to initiate single-electron (homolytic) radical processes. For example, it is used as a catalyst in the Kharasch addition of chlorocarbons to alkenes and in atom transfer radical cyclization (ATRC) reactions, which proceed via radical intermediates. wikipedia.orgub.edu

Influence of Solvent and Reaction Conditions on Mechanism

The solvent and other reaction conditions, such as temperature, pressure, and additives, can exert a profound influence on the reaction mechanism and, consequently, on the catalyst's activity and selectivity.

Solvent Effects:

The choice of solvent can alter reaction pathways. For example, in the hydroformylation of propene, RuCl₂(PPh₃)₃ shows excellent activity only in alcoholic solvents. researchgate.net However, in these solvents, particularly in the presence of a base, the catalyst can be deactivated through the formation of very stable hydridocarbonyl or carbonyl complexes, such as HRuCl(CO)₂(PPh₃)₂ and RuCl₂(CO)₂(PPh₃)₂, arising from the degradation of the alcohol solvent. researchgate.net The polarity of the solvent can also determine whether a reaction proceeds via a homolytic or heterolytic pathway, with polar solvents generally favoring heterolytic bond cleavages. nih.gov

Influence of Additives and Reaction Conditions:

As noted earlier, the addition of bases like triethylamine (B128534) is crucial for promoting the formation of the active hydrido species in hydrogenation, thereby accelerating the reaction rate. oup.com The electronic properties of the phosphine ligands also play a role; electron-releasing substituents on the triphenylphosphine ligands can enhance the catalyst's activity. oup.com

Reaction conditions such as temperature and hydrogen pressure can affect product selectivity. In the hydrogenation of 3-oxo-1,4-diene steroids, high yields of the desired 3-oxo-4-ene product were achieved at relatively low temperatures and high hydrogen pressures. These conditions favor the primary hydrogenation pathway over side reactions that lead to saturated ketones. oup.com

Heterogeneous Catalysis and Immobilization Strategies for Dichlorotris Triphenylphosphine Ruthenium Ii

Immobilization on Mesoporous Silica (B1680970) Materials (e.g., SBA-15)

Mesoporous silica materials, such as those in the SBA (Santa Barbara Amorphous) family, are excellent supports for catalysts due to their unique properties. These materials feature high specific surface areas, large pore volumes, and tunable, uniform pore sizes, which facilitate reactant and product diffusion while providing a high concentration of surface sites for catalyst anchoring. uni-halle.demdpi.com The silanol (B1196071) groups (Si-OH) on the silica surface are key to covalently attaching the ruthenium complex, preventing leaching and ensuring the stability of the final catalyst. mdpi.com

Two primary strategies are employed for the functionalization and immobilization of ruthenium complexes onto mesoporous silica: post-synthesis grafting and one-pot co-condensation. mdpi.comresearchgate.net

Grafting (Post-synthesis modification): This is the more common approach where the pre-synthesized mesoporous silica (e.g., SBA-15) is first treated with an organosilane linker molecule. mdpi.com This linker, often a trimethoxysilane (B1233946) functionalized with a phosphine (B1218219) ligand, reacts with the surface silanol groups. Subsequently, the Dichlorotris(triphenylphosphine)ruthenium(II) complex is introduced, coordinating to the anchored phosphine ligands. A key challenge with this method is achieving a uniform distribution of the catalyst, as functional groups may concentrate near the pore openings. mdpi.com

Co-condensation: This "one-pot" method involves the simultaneous hydrolysis and condensation of a silica precursor, like tetraethoxysilane (TEOS), and an organosilane containing the desired functional group (or a precursor ligand) in the presence of a structure-directing template. mdpi.comresearchgate.net This approach allows for the direct incorporation of the functional groups into the silica framework, often leading to a more uniform distribution throughout the material. mdpi.com While simpler, controlling the condensation rates to maintain a highly ordered mesoporous structure can be challenging, especially with high loadings of the organosilane. mdpi.com

Confirming the successful immobilization and determining the precise structure of the anchored catalytic species is crucial. A combination of advanced analytical techniques is employed for this purpose.

Solid-State NMR Spectroscopy: This is a powerful, non-destructive technique for characterizing the local environment of atoms in solid materials. For phosphine-containing catalysts like immobilized Dichlorotris(triphenylphosphine)ruthenium(II), ³¹P Magic Angle Spinning (MAS) NMR is particularly informative. It can confirm the covalent bonding of the phosphine ligand to the support and its coordination to the ruthenium center. researchgate.net For instance, ³¹P MAS NMR data can show that the catalytically active species is stable against oxidation. researchgate.net Furthermore, techniques like ¹³C and ²⁹Si solid-state NMR provide detailed information about the organic functional groups and the silica framework, respectively, confirming the integrity of the material after functionalization. researchgate.net

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations complement experimental data by providing theoretical insights into the structure and stability of the immobilized species. nih.govrsc.org These calculations can model the interaction between the ruthenium complex and the silica surface, predict bond lengths and angles, and help interpret complex NMR spectra. rsc.org For example, DFT can be used to determine the most stable configuration of the anchored complex and to understand the electronic effects of the support on the catalytic center. nih.gov

Performance of Heterogenized Catalysts in Various Transformations

The ultimate test of a heterogenized catalyst is its performance in chemical reactions. Immobilized Dichlorotris(triphenylphosphine)ruthenium(II) has been shown to be an effective catalyst for a range of transformations, most notably hydrogenation and transfer hydrogenation reactions. researchgate.net The solid support not only facilitates catalyst recovery but can also influence its activity and selectivity. Kinetic studies have confirmed that these hybrid catalysts exhibit excellent activity, selectivity, and stability, with the ability to be reused multiple times without significant loss of performance. researchgate.net

For example, a Wilkinson-type catalyst heterogenized on a silica support has been used effectively for the transfer hydrogenation of various aromatic ketones, demonstrating the catalyst's robustness and reusability over multiple cycles. researchgate.net

Catalyst SystemTransformationSubstrateHydrogen SourceKey FindingsReference
RuCl₂(PPh₃)₃ immobilized on SBA-15 via a phosphine linkerTransfer HydrogenationAromatic Ketones (e.g., Acetophenone)IsopropanolExcellent activity, selectivity, and stability. Reusable for up to six cycles with minimal loss of efficiency. Confirmed heterogeneous nature. researchgate.net
Polymer-supported RuCl₂(PPh₃)₃Regioselective ReductionQuinolineMolecular Hydrogen (H₂)Selective reduction of the nitrogen-containing ring. Catalyst binding ability is a primary factor in reaction rate. osti.gov
RuCl₂(PPh₃)₃ heterogenized on silicaTransfer Hydrogenation2-OctanoneIsopropanolEffectively reduced the ketone, achieving a 64% yield. researchgate.net

Future Research Directions and Emerging Applications of Dichlorotris Triphenylphosphine Ruthenium Ii

Development of Novel Ligand Architectures for Enhanced Catalytic Performance

The catalytic activity of Dichlorotris(triphenylphosphine)ruthenium(II) is profoundly influenced by the nature of the ligands coordinated to the ruthenium center. The three triphenylphosphine (B44618) (PPh₃) ligands can be readily substituted, providing a strategic avenue for tuning the catalyst's steric and electronic properties to achieve superior performance and selectivity. researchgate.netrsc.org

Future research is centered on the rational design of new ligands to create bespoke catalysts. By replacing one or more PPh₃ ligands with custom-designed phosphines, N-heterocyclic carbenes (NHCs), or chiral ligands, catalysts with significantly enhanced efficiency and selectivity can be developed. researchgate.netnih.govnih.gov For instance, the integration of phosphinite ligands allows for fine-tuning of the metal center's electronic and steric characteristics, which is particularly crucial in asymmetric synthesis where producing enantiomerically pure compounds is essential for drug development. researchgate.net

Key areas of ligand development include:

Chiral Ligands for Asymmetric Catalysis : The synthesis of chiral ligands is a major focus, aiming to produce ruthenium complexes capable of catalyzing reactions with high enantioselectivity. nih.govresearchgate.net This is of paramount importance in the pharmaceutical industry for the synthesis of chiral drugs. researchgate.net Complexes containing chiral diphosphines have demonstrated remarkably high turnover frequencies and enantioselectivity in the reduction of ketones. acs.org

Bulky and Electron-Rich Ligands : Introducing ligands that are sterically bulkier or more electron-donating than PPh₃ can enhance catalytic activity and stability. nih.gov These modifications can influence reaction rates and prevent catalyst deactivation.

Water-Soluble Ligands : Attaching hydrophilic functionalities to the phosphine (B1218219) ligands renders the resulting ruthenium complex soluble in water. This facilitates catalyst recovery and reuse, a key principle of green chemistry, and enables reactions to be performed in environmentally benign aqueous media. rsc.org

Table 1: Impact of Ligand Modification on Catalytic Performance
Ligand TypeModification StrategyEffect on CatalystTarget ApplicationReference
Chiral Diphosphines (e.g., (S,S)-Chiraphos, (R,R)-Diop)Replacement of two PPh₃ ligandsInduces enantioselectivityAsymmetric hydrogenation of ketones acs.org
Phosphinite LigandsSubstitution of PPh₃Fine-tunes electronic and steric propertiesAsymmetric transfer hydrogenation researchgate.net
N-Heterocyclic Carbenes (NHCs)Replacement of phosphine ligandsEnhances catalyst activity and stabilityOlefin metathesis nih.gov
2-(Aminomethyl)pyridine (ampy)Displacement of PPh₃Creates highly active catalystsTransfer hydrogenation of ketones acs.org

Exploration of Dichlorotris(triphenylphosphine)ruthenium(II) in Advanced Materials Science Applications

The unique electronic and photochemical properties of ruthenium complexes derived from RuCl₂(PPh₃)₃ make them prime candidates for applications in advanced materials, particularly in solar energy conversion and environmental remediation.

Solar Energy Applications

In the quest for renewable energy, ruthenium complexes are at the forefront of research into dye-sensitized solar cells (DSSCs) and the photocatalytic production of solar fuels. mdpi.com

Table 2: Ruthenium Complexes in Solar Energy Conversion
ApplicationRole of Ruthenium ComplexResearch GoalReference
Dye-Sensitized Solar Cells (DSSCs)Photosensitizer (light absorber)Enhance light absorption and power conversion efficiency mdpi.comresearchgate.net
Photocatalytic Water SplittingWater Oxidation Catalyst (WOC)Increase catalyst speed (TOF) and stability nih.govamericanelements.com
CO₂ ReductionPhotocatalystConvert CO₂ into fuels like formic acid or CO rsc.org

Water Treatment Applications

The catalytic properties of ruthenium-based materials are being harnessed for the decontamination of water by degrading persistent organic pollutants. researchgate.net Ruthenium catalysts, which can be prepared from precursors like RuCl₂(PPh₃)₃, are effective in catalytic oxidation processes that break down harmful substances in wastewater. nih.gov

Research in this area is focused on developing robust heterogeneous catalysts where ruthenium nanoparticles are supported on stable materials like alumina (B75360) or carbon. mines.edu These supported catalysts have shown high activity for the reductive degradation of contaminants such as N-nitrosamines and nitrates. mines.edu Catalytic wet oxidation (CWO) using ruthenium-based catalysts has proven effective in purifying pharmaceutical wastewater containing high concentrations of organic pollutants, achieving removal rates of over 99%. nih.gov Future work will likely focus on improving catalyst stability, reusability, and efficiency for a broader range of pollutants. researchgate.netmdpi.com

Integration of Dichlorotris(triphenylphosphine)ruthenium(II) in Sustainable Chemical Processes

The principles of green chemistry, which aim to reduce waste and utilize renewable resources, are guiding the future of the chemical industry. mdpi.com Dichlorotris(triphenylphosphine)ruthenium(II) is a key player in this transition, serving as a catalyst in processes that convert biomass into valuable chemicals and fuels, and that utilize more environmentally friendly reaction conditions.

Biomass Valorization : Lignocellulosic biomass is a vast, renewable resource for producing chemicals and fuels that are currently derived from fossil fuels. nih.govmdpi.comrsc.org Ruthenium catalysts, including RuCl₂(PPh₃)₃, are highly effective in the hydrogenation of biomass-derived platform molecules. nih.govfrontiersin.org A prominent example is the conversion of levulinic acid, produced from cellulose, into γ-valerolactone (GVL), a versatile green solvent and a precursor to biofuels. rsc.orgfrontiersin.org Ruthenium catalysts also show high efficiency in converting other biomass-derived compounds, such as ketones and aldehydes, into useful primary amines. researchgate.net

Green Hydrogenation and Transfer Hydrogenation : Hydrogenation is a fundamental reaction in chemical synthesis. RuCl₂(PPh₃)₃ is an excellent precatalyst for these reactions. wikipedia.org Sustainable approaches involve replacing high-pressure hydrogen gas with safer, renewable hydrogen donors like formic acid or alcohols in a process called transfer hydrogenation. researchgate.net RuCl₂(PPh₃)₃ efficiently catalyzes the decomposition of formic acid to produce hydrogen, which can be used in situ or for hydrogen storage applications. wikipedia.org

Use of Green Solvents : A major goal of sustainable chemistry is to replace volatile and toxic organic solvents with greener alternatives. Research has shown that ruthenium-catalyzed reactions can be effectively carried out in environmentally benign media such as water, glycerol, or supercritical carbon dioxide. rsc.orgrsc.org Performing these reactions in green solvents not only reduces environmental impact but can also simplify product separation and catalyst recycling. rsc.org

Table 3: Applications of RuCl₂(PPh₃)₃ in Sustainable Processes
Sustainable ProcessExample ReactionSubstrate (Source)ProductReference
Biomass ValorizationHydrogenationLevulinic Acid (from Cellulose)γ-Valerolactone (GVL) rsc.orgfrontiersin.org
Biomass ValorizationReductive AminationBiomass-derived ketones/aldehydesPrimary Amines researchgate.net
Hydrogen EconomyDecompositionFormic AcidHydrogen (H₂) and Carbon Dioxide (CO₂) wikipedia.org
Green SynthesisHydroformylationPropeneAldehydes researchgate.net
Green SynthesisHydrationNitriles (in water/glycerol)Amides rsc.org

Q & A

Q. What are the established methods for synthesizing and structurally characterizing RuCl₂(PPh₃)₃?

RuCl₂(PPh₃)₃ is typically synthesized via ligand substitution reactions of RuCl₃ with excess triphenylphosphine (PPh₃) in ethanol under reflux. The product is purified via recrystallization from dichloromethane/hexane mixtures. Structural characterization employs single-crystal X-ray diffraction (SC-XRD), revealing a distorted octahedral geometry with two chloride ligands in cis positions and three PPh₃ ligands. DFT studies (M06-L/def2-TZVP level) corroborate experimental bond lengths (Ru–Cl: ~2.35–2.40 Å; Ru–P: ~2.35–2.45 Å) and confirm steric effects from bulky PPh₃ ligands .

Q. What catalytic applications are most commonly reported for RuCl₂(PPh₃)₃ in organic synthesis?

RuCl₂(PPh₃)₃ is a versatile catalyst for radical-mediated reactions, such as:

  • Addition of CCl₄ to alkenes : Catalyzes 1,2- or 1,4-addition to cis-cyclooctene, yielding 75% 1-chloro-4-(trichloromethyl)cyclooctane at 0.7 mol% loading. Product ratios depend on catalyst concentration and temperature (ΔG‡ for 1,4-addition: ~20 kcal/mol) .
  • Living radical polymerization : Initiates controlled polymerization of methyl methacrylate (MMA) via a RuCl₂(PPh₃)₃/methylaluminum bis(2,6-di-tert-butylphenoxide) system, achieving narrow polydispersity (Đ = 1.2–1.3) .

Advanced Research Questions

Q. How do DFT studies elucidate substitution mechanisms and ligand dynamics in RuCl₂(PPh₃)₃?

DFT calculations reveal that ligand substitution proceeds via a dissociative mechanism. The energy barrier for PPh₃ dissociation (~15–20 kcal/mol) is lower than for chloride ligands (~25–30 kcal/mol). Bond reorganization energies (Re) for PPh₃ ligands range from 1.5–2.0 kcal/mol, indicating moderate steric strain. Charge decomposition analysis (CDA) shows significant back-donation from Ru to PPh₃ (Σ-BD: ~40–50 kcal/mol), stabilizing the complex .

Q. What experimental evidence supports RuCl₂(PPh₃)₃'s role in living radical polymerization?

Kinetic studies demonstrate a linear relationship between monomer conversion and molecular weight, with minimal chain transfer/termination. The RuCl₂(PPh₃)₃ system maintains catalytic activity over multiple cycles due to reversible Ru–PPh₃ bond cleavage, enabling chain propagation control. NMR and GPC data confirm living behavior, with Đ < 1.5 even at high conversions (>80%) .

Q. How do discrepancies arise in reported catalytic activities of RuCl₂(PPh₃)₃ across studies?

Variations in catalytic efficiency (e.g., CCl₄ addition yields: 70–95%) stem from:

  • Solvent effects : Polar solvents (e.g., DMF) enhance chloride ligand lability, accelerating catalysis.
  • Ligand dissociation kinetics : Excess PPh₃ (common in synthesis) inhibits active-site accessibility.
  • Substrate steric hindrance : Bulky alkenes reduce regioselectivity (1,2 vs. 1,4 adducts) .

Q. What is the impact of ligand substitution on RuCl₂(PPh₃)₃'s reactivity?

Substitution of PPh₃ with π-accepting ligands (e.g., diazabutadienes) alters redox properties, forming dinuclear Ru complexes. This shifts reactivity from radical to two-electron pathways (e.g., hydrogenation). Kinetic studies show substitution rates follow the order: PPh₃ < CO < NO⁺, correlating with ligand σ-donor strength .

Q. How does catalyst concentration influence product distribution in CCl₄-alkene addition?

Higher RuCl₂(PPh₃)₃ concentrations (≥1 mol%) favor 1,4-adducts due to increased Ru–Cl lability, enabling faster radical chain propagation. At lower concentrations (0.5 mol%), 1,2-adducts dominate (25% yield), suggesting a ligand-saturated mechanism .

Methodological Recommendations

  • For mechanistic studies : Combine SC-XRD with time-resolved DFT to map substitution pathways.
  • For polymerization control : Optimize Al/Ru molar ratios (1:1 to 2:1) to balance initiation and propagation rates .
  • For regioselective catalysis : Use low catalyst loadings (≤0.5 mol%) and non-polar solvents (e.g., toluene) to favor 1,2-adducts .

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Feasible Synthetic Routes

Reactant of Route 1
Dichlorotris(triphenylphosphino)ruthenium (II)
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.